H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH is a synthetic peptide composed of six amino acids: tyrosine, alanine, glycine, leucine, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine, DL-leucine, and DL-arginine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols and reduced peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors and enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2: A longer peptide with similar amino acid composition.
H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH analogs: Peptides with one or more amino acids substituted.
Uniqueness
This compound is unique due to its specific sequence and the presence of both D- and L- amino acids, which can influence its biological activity and stability. This dual chirality can result in different interactions with biological targets compared to peptides composed solely of L-amino acids.
Properties
IUPAC Name |
2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O7/c1-14(2)11-20(24(39)34-19(25(40)41)5-4-10-30-26(28)29)33-21(36)13-31-22(37)15(3)32-23(38)18(27)12-16-6-8-17(35)9-7-16/h6-9,14-15,18-20,35H,4-5,10-13,27H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)(H4,28,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTPGJTXZZYLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.